molecular formula C9H9BrO3 B13522068 2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol

2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol

Cat. No.: B13522068
M. Wt: 245.07 g/mol
InChI Key: BQLDCBSYFCEUEU-UHFFFAOYSA-N
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Description

2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol is a brominated benzodioxol derivative featuring a hydroxyl-containing ethyl side chain at the 5-position of the benzodioxole core. The benzodioxole moiety consists of a fused benzene ring with two oxygen atoms forming a 1,3-dioxole ring, which confers electron-rich aromaticity and stability. The bromine atom at the 6-position enhances electrophilic substitution reactivity, while the ethanol group (-CH2CH2OH) contributes polarity and hydrogen-bonding capacity, influencing solubility and biological interactions . This compound serves as a synthetic intermediate for pharmaceuticals and ligands, particularly in G-protein-coupled estrogen receptor (GPER) research, where structural analogs like G-1 and G-15 are prominent .

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C9H9BrO3/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4,11H,1-2,5H2

InChI Key

BQLDCBSYFCEUEU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CCO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol typically involves the bromination of 1,3-benzodioxole followed by the introduction of an ethanol group. One common method involves the Friedel-Crafts reaction, where 1,3-benzodioxole is reacted with bromine in the presence of a Lewis acid catalyst to introduce the bromine atom. This is followed by a reduction step to introduce the ethanol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: 2-(6-Bromo-1,3-benzodioxol-5-yl)acetaldehyde or 2-(6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

    Reduction: 2-(1,3-Benzodioxol-5-yl)ethanol.

    Substitution: 2-(6-Amino-1,3-benzodioxol-5-yl)ethanol or 2-(6-Hydroxy-1,3-benzodioxol-5-yl)ethanol.

Scientific Research Applications

2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and the benzodioxole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 6-bromo-1,3-benzodioxol-5-yl core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Substituent Molecular Formula Molecular Weight Key Functional Features
2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol -CH2CH2OH C9H9BrO3 245.07 Hydroxyl group enables hydrogen bonding; moderate polarity.
6-Bromo-1,3-benzodioxole-5-ethanamine -CH2CH2NH2 C9H10BrNO2 244.09 Primary amine enhances basicity and nucleophilicity; potential for Schiff base formation.
tert-butyl N-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]carbamate -CH2NHC(O)OC(CH3)3 C14H16BrNO4 366.19 Carbamate group increases steric bulk; tert-butyl moiety improves lipophilicity.
2-(6-Bromo-1,3-benzodioxol-5-yl)-4,4-dimethyl-5H-1,3-oxazole Heterocyclic oxazole C12H12BrNO3 298.13 Oxazole introduces aromaticity and π-stacking potential; dimethyl group adds hydrophobicity.
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromo-2-(6-methylpyridin-2-yl)ethanone -COCH2Br-pyridine C16H11BrNO3 361.17 Ketone and pyridine groups enhance electrophilicity and metal coordination capacity.

Physicochemical Properties

  • Polarity/Solubility: The hydroxyl group in 2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol increases aqueous solubility compared to carbamate () or ethanamine () derivatives. However, oxazole () and pyridine-containing analogs () exhibit reduced solubility due to aromatic stacking .
  • Reactivity: The ethanol derivative undergoes oxidation to carboxylic acids or esterification, whereas ethanamine () participates in condensation reactions. The ketone in is prone to nucleophilic attacks, unlike the hydroxyl group .

Research Findings and Trends

  • Pharmacological Development: GPER-targeting analogs dominate research due to their roles in cancer and neurobehavioral regulation . The ethanol derivative’s simplicity makes it a scaffold for prodrugs or solubility enhancers.
  • Structural Optimization : Substituting the hydroxyl group with amines () or heterocycles () balances polarity and bioactivity, guiding lead compound design .

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